molecular formula C12H14Cl2O3 B12644126 Ethyl 4-(3,5-dichloro-phenoxy)butanoate

Ethyl 4-(3,5-dichloro-phenoxy)butanoate

Cat. No.: B12644126
M. Wt: 277.14 g/mol
InChI Key: OSIVZEGTRJDWEZ-UHFFFAOYSA-N
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Description

Ethyl 4-(3,5-dichloro-phenoxy)butanoate is an organic compound with the molecular formula C12H14Cl2O3. It is a derivative of phenoxybutanoic acid, where the phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,5-dichloro-phenoxy)butanoate typically involves the esterification of 4-(3,5-dichloro-phenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,5-dichloro-phenoxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents.

Major Products Formed

    Oxidation: 4-(3,5-dichloro-phenoxy)butanoic acid.

    Reduction: 4-(3,5-dichloro-phenoxy)butanol.

    Substitution: Various substituted phenoxybutanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3,5-dichloro-phenoxy)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of herbicide activity.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,5-dichloro-phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms on the phenyl ring enhance its binding affinity to these targets, leading to various biological effects. The ester group allows for easy hydrolysis, releasing the active phenoxybutanoic acid moiety.

Comparison with Similar Compounds

Ethyl 4-(3,5-dichloro-phenoxy)butanoate can be compared with other similar compounds, such as:

    Ethyl 4-(2,4-dichloro-phenoxy)butanoate: Similar structure but with chlorine atoms at different positions, leading to different reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.

    4-(3,5-dichloro-phenoxy)butanoic acid: The free acid form, which has different solubility and reactivity compared to the ester.

This compound is unique due to its specific substitution pattern and ester group, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 4-(3,5-dichloro-phenoxy)butanoate is an organic compound primarily studied for its biological activity in the context of herbicide development. This compound features a phenoxy group with chlorine substituents at the 3 and 5 positions, which enhance its chemical reactivity and biological interactions. The following sections provide a detailed overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula that allows it to interact effectively with biological systems. The presence of chlorine atoms increases its binding affinity to molecular targets such as enzymes and receptors, which is crucial for its herbicidal activity.

The mechanism of action involves the inhibition or modulation of specific biological pathways through enzyme interaction. This compound primarily acts by:

  • Inhibiting Enzymatic Activity : It binds to enzymes involved in plant growth regulation, disrupting normal physiological processes.
  • Modulating Receptor Activity : The compound can influence receptor-mediated pathways, leading to altered gene expression related to growth and development.

Research Findings

Several studies have explored the biological activity of this compound, focusing on its herbicidal properties:

  • Herbicidal Efficacy : Research indicates that this compound exhibits significant herbicidal activity against various weed species. Its effectiveness is attributed to its ability to inhibit key metabolic pathways in plants.
  • Phytotoxicity Studies : Comparative studies have shown that this compound has higher phytotoxicity than other similar compounds due to its unique substitution pattern.
  • Case Studies : Field trials demonstrated that formulations containing this compound significantly reduced weed biomass compared to untreated controls.

Comparative Analysis with Similar Compounds

The following table summarizes the structural differences and biological activities of this compound compared to related compounds:

Compound NameStructural DifferencesUnique Features
Ethyl 4-(2,4-dichloro-phenoxy)butanoateChlorine at different positions (2 and 4)Different reactivity and herbicidal spectrum
Ethyl 4-(2,5-dichloro-phenoxy)butanoateChlorine at positions (2 and 5)Unique steric effects influencing biological activity
4-(3,5-dichloro-phenoxy)butanoic acidFree acid form without esterificationDifferent solubility and reactivity
Ethyl 4-methylphenoxybutanoateMethyl group instead of chlorineAltered physical properties affecting herbicidal efficacy

Synthesis Process

The synthesis of this compound typically involves an esterification reaction:

  • Reactants : Combine 4-(3,5-dichloro-phenoxy)butanoic acid with ethanol.
  • Catalyst : Use a strong acid catalyst (e.g., sulfuric acid).
  • Conditions : Conduct the reaction under reflux to ensure complete conversion to the ester.

This process can be optimized using continuous flow reactors in industrial applications to enhance yield and purity.

Properties

Molecular Formula

C12H14Cl2O3

Molecular Weight

277.14 g/mol

IUPAC Name

ethyl 4-(3,5-dichlorophenoxy)butanoate

InChI

InChI=1S/C12H14Cl2O3/c1-2-16-12(15)4-3-5-17-11-7-9(13)6-10(14)8-11/h6-8H,2-5H2,1H3

InChI Key

OSIVZEGTRJDWEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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